N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a small organic molecule characterized by a benzamide core substituted with 2,3-dimethoxy groups and a 4-(1,3-benzothiazol-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-8-5-6-16(20(18)27-2)21(25)23-15-12-10-14(11-13-15)22-24-17-7-3-4-9-19(17)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXIDIIIIVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide typically involves the following steps:
Synthesis of 2-aminobenzothiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling Reaction: The 2-aminobenzothiazole is then coupled with 4-bromoaniline in the presence of a palladium catalyst to form N-(4-bromophenyl)-2-aminobenzothiazole.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of luminescent materials and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Effects
A key structural distinction arises in the methoxy group placement. N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide (CAS: 312742-54-4) differs only in the methoxy positions (2,4 vs. 2,3), which may alter electronic distribution and steric interactions. For example:
Benzothiazole-Containing Kinase Inhibitors
The benzothiazole moiety is shared with kinase inhibitors such as AS601245 (1,3-benzothiazol-2-yl(2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile), a c-Jun N-terminal kinase (JNK) inhibitor. Key comparisons:
The target compound lacks the pyrimidine and pyridine groups of AS601245 but retains the benzothiazole’s ability to engage in hydrophobic and stacking interactions, suggesting a possible scaffold for kinase-targeted drug design .
Dimethoxybenzamide Derivatives in Drug Development
The 2,3-dimethoxybenzamide group is also present in SiFA-M-FP,5 [(S)-N-((1-allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide], a compound used in radiopharmaceutical synthesis. Comparisons include:
The allylpyrrolidinyl and mercaptopropyl groups in SiFA-M-FP,5 enhance its reactivity in Michael addition, whereas the target compound’s benzothiazole may prioritize target binding over reactivity .
Heterocyclic Variations: Benzimidazole vs. Benzothiazole
Compounds like 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) from replace benzothiazole with benzimidazole. Key differences:
The target compound’s benzothiazole may offer better membrane permeability than benzimidazoles but reduced hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzamide core allows modular synthesis, akin to methods in (amide coupling) and (HPLC purification) .
- Thermodynamic Stability : The 2,3-dimethoxy configuration could improve crystallinity compared to 2,4 isomers, as seen in X-ray studies of related benzamides () .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.
1. Chemical Structure and Synthesis
Chemical Structure:
The chemical structure of this compound can be represented as follows:
Synthesis:
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Coupling Reaction: The benzothiazole derivative is coupled with 2,3-dimethoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various observed biological effects.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo models.
A study highlighted that compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines .
Antimicrobial Activity
This compound has also shown potential antimicrobial properties. It has been tested against several bacterial strains and fungi:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Demonstrated antifungal effects in laboratory settings.
Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer activity of benzothiazole derivatives. The results indicated that the compound significantly inhibited the growth of breast and colon cancer cell lines through apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HT-29 (Colon) | 15 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives. The compound showed promising results against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
5. Conclusion
This compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
